Cas no 66648-50-8 (Ethyl 3,4-dihydroxycinnamate)

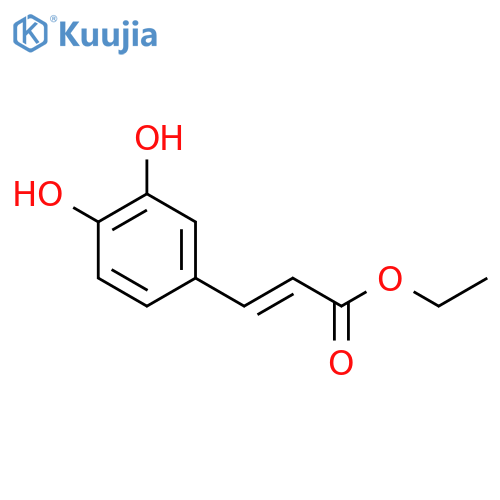

Ethyl 3,4-dihydroxycinnamate structure

商品名:Ethyl 3,4-dihydroxycinnamate

CAS番号:66648-50-8

MF:C11H12O4

メガワット:208.210583686829

MDL:MFCD00045754

CID:90344

Ethyl 3,4-dihydroxycinnamate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3,4-dihydroxycinnamate

- Caffeic acid ethylester

- CAFFEIC ACID ETHYLESTER(RG)

- Ethyl caffeate

- E-Caffeic acid ethyl ester

- ethyl caffeoate

- trans-3,4-Dihydroxycinnamic acid ethyl ester

- trans-Caffeic acid ethyl ester

- [ "Caffeic acid ethyl ester" ]

- Caffeic acid ethyl ester

-

- MDL: MFCD00045754

- インチ: InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+

- InChIKey: WDKYDMULARNCIS-GQCTYLIASA-N

- ほほえんだ: O=C(OCC)/C=C/C1=CC=C(O)C(O)=C1

計算された属性

- せいみつぶんしりょう: 208.07400

- どういたいしつりょう: 208.073559

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 66.8

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 377.0±32.0 °C at 760 mmHg

- フラッシュポイント: 148.4±18.6 °C

- 屈折率: 1.612

- PSA: 66.76000

- LogP: 1.67410

- じょうきあつ: 0.0±0.9 mmHg at 25°C

- ようかいせい: まだ確定していません。

Ethyl 3,4-dihydroxycinnamate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P261-P280-P305+P351+P338-P304+P340-P405-P501

- 危険物輸送番号:NONH for all modes of transport

- 危険カテゴリコード: 36/37/38-22

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Ethyl 3,4-dihydroxycinnamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-205930A-250mg |

Ethyl 3,4-Dihydroxycinnamate, |

66648-50-8 | ≥99% | 250mg |

¥2708.00 | 2023-09-05 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83086-100MG |

Ethyl trans-caffeate |

66648-50-8 | 100mg |

¥3608.51 | 2023-10-14 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205930A-250 mg |

Ethyl 3,4-Dihydroxycinnamate, |

66648-50-8 | ≥99% | 250MG |

¥2,708.00 | 2023-07-10 | |

| ChemFaces | CFN97136-20mg |

Ethyl caffeate |

66648-50-8 | >=98% | 20mg |

$40 | 2021-07-22 | |

| TargetMol Chemicals | T3S0013-50mg |

Ethyl trans-caffeate |

66648-50-8 | 92.87% | 50mg |

¥ 370 | 2024-07-20 | |

| Aaron | AR003QVI-5g |

Ethyl caffeate |

66648-50-8 | 95% | 5g |

$62.00 | 2025-01-22 | |

| MedChemExpress | HY-N6966A-5mg |

Ethyl trans-caffeate |

66648-50-8 | ≥98.0% | 5mg |

¥900 | 2024-04-18 | |

| abcr | AB147146-1g |

Ethyl 3,4-dihydroxycinnamate, 97%; . |

66648-50-8 | 97% | 1g |

€80.40 | 2024-04-16 | |

| abcr | AB147146-10g |

Ethyl 3,4-dihydroxycinnamate, 97%; . |

66648-50-8 | 97% | 10g |

€177.20 | 2024-04-16 | |

| abcr | AB147146-25g |

Ethyl 3,4-dihydroxycinnamate, 97%; . |

66648-50-8 | 97% | 25g |

€308.40 | 2024-04-16 |

Ethyl 3,4-dihydroxycinnamate 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

66648-50-8 (Ethyl 3,4-dihydroxycinnamate) 関連製品

- 4046-02-0(Ethyl ferulate)

- 69573-60-0(2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-)

- 118971-61-2(Caffeic Acid 1,1-Dimethylallyl Ester)

- 2979-06-8(Ethyl 4-coumarate)

- 3843-74-1(Methyl caffeate)

- 63644-62-2(Coniferyl ferulate)

- 102-37-4(Ethyl caffeate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:66648-50-8)Ethyl 3,4-dihydroxycinnamate

清らかである:99%

はかる:25g

価格 ($):461.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:66648-50-8)Ethyl caffeate

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ